Methyl 7-anilino-7-oxoheptanoate
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Overview
Description
Methyl 7-anilino-7-oxoheptanoate is an organic compound with the molecular formula C14H19NO3. It is a derivative of heptanoic acid, featuring an anilino group and a methyl ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-anilino-7-oxoheptanoate typically involves the reaction of 7-oxoheptanoic acid with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are typically used.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-anilino-7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The anilino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: 7-anilinoheptanoic acid.
Reduction: Methyl 7-anilino-7-hydroxyheptanoate.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
Methyl 7-anilino-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-anilino-7-oxoheptanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-oxoheptanoate: Lacks the anilino group, making it less reactive in certain substitution reactions.
7-anilinoheptanoic acid: Similar structure but lacks the ester functional group, affecting its solubility and reactivity.
Uniqueness
Methyl 7-anilino-7-oxoheptanoate is unique due to the presence of both an anilino group and a methyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
149142-56-3 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 7-anilino-7-oxoheptanoate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)11-7-3-6-10-13(16)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16) |
InChI Key |
MFONIBVMZYQVMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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